
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate
Overview
Description
“1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1105663-94-2 . It has a molecular weight of 272.3 and its IUPAC name is 1-(tert-butyl) 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for “1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate” is 1S/C12H20N2O5/c1-5-18-9(16)12(8(13)15)6-14(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H2,13,15) . This code provides a specific description of the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
“1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate” is a white to yellow solid . It has a molecular weight of 272.3 .Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : The synthesis of compounds similar to 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate has been detailed, focusing on their synthesis, characterization, and structural analysis using various spectroscopic methods and X-ray crystallography. This includes the synthesis of related compounds, characterizing their molecular structure, and analyzing their stabilization through intramolecular hydrogen bonds (Çolak et al., 2021).
Precursor for Study of Foldamers : A compound with a structure similar to the one , used as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization, showcases the potential application of such compounds in the field of biomolecular structures (Abbas et al., 2009).
Application in Antiarrhythmic and Hypotensive Activity : Research into 1,3-disubstituted ureas and phenyl N-substituted carbamates, closely related to the compound , shows their potential application in medical science, particularly in antiarrhythmic and hypotensive properties (Chalina et al., 1998).
Metal-Free Synthesis Methods : Studies on metal-free synthesis methods for related compounds, highlighting environmentally friendly synthesis processes and their applications in creating bioactive natural products and synthetic drugs (Xie et al., 2019).
Supramolecular Chemistry and Crystallography
Crystal Structure Analysis : Investigations into the crystal structure and supramolecular arrangement of oxopyrrolidine analogues, related to the compound , provide insights into the molecular interactions and assemblies that could be applicable to a range of chemical and pharmaceutical studies (Samipillai et al., 2016).
Chemical Synthesis and Crystallography Studies : Synthetic and crystallographic studies of carbamate derivatives, highlighting the significance of weak intermolecular interactions in stabilizing crystal structures, which can be essential in designing new compounds and understanding their properties (Das et al., 2016).
Applications in Organic Chemistry
Asymmetric Synthesis of Amines : The use of N-tert-butanesulfinyl imines, closely related to the compound of interest, demonstrates their versatility in the asymmetric synthesis of amines, highlighting their potential use in a wide range of chemical synthesis applications (Ellman et al., 2002).
Iridium-catalyzed Aziridination : Research on the three-component coupling reactions involving similar compounds to synthesize aziridine derivatives, showcasing the potential of these compounds in facilitating complex chemical reactions (Kubo et al., 2000).
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-carbamoylazetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-5-18-9(16)12(8(13)15)6-14(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHWSMCZSPERFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144833 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate | |
CAS RN |
1105663-94-2 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105663-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


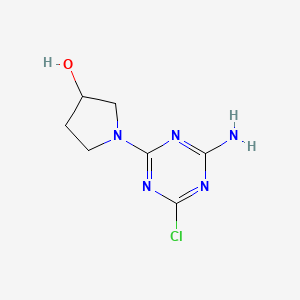
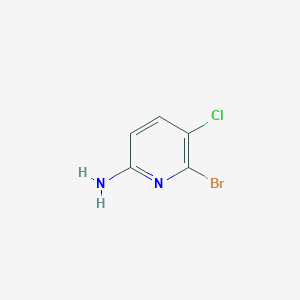
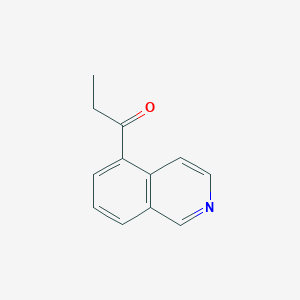
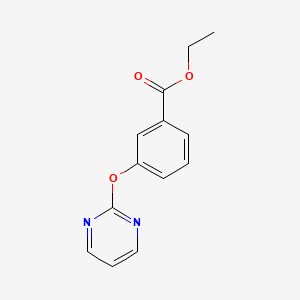
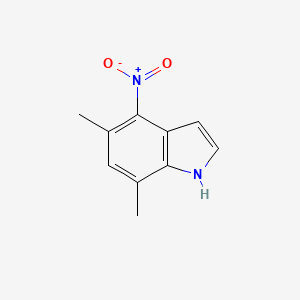





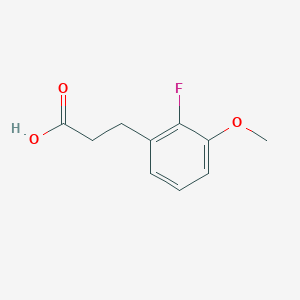
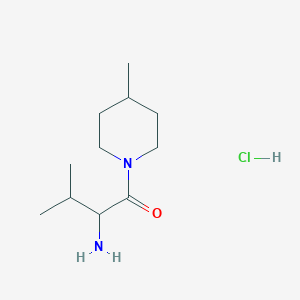
![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1443292.png)
